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An In-depth Technical Guide to the Selectivity of MS1943 for EZH2 over EZH1

Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive

Complex 2 (PRC2), which mediates the trimethylation of histone H3 on lysine 27 (H3K27me3),

a key epigenetic modification associated with transcriptional repression.[1] Overexpression and

hyperactivity of EZH2 are implicated in the pathogenesis of various cancers, including triple-

negative breast cancer (TNBC) and certain lymphomas, making it a compelling therapeutic

target.[1] While catalytic inhibitors of EZH2 have been developed, they often show limited

efficacy in non-lymphoma contexts.[1] MS1943 is a first-in-class, orally bioavailable, selective

degrader of EZH2 that operates through a hydrophobic tagging mechanism.[1][2][3][4] This

guide provides a detailed technical overview of the selectivity of MS1943 for EZH2 over its

close homolog EZH1, presenting key quantitative data, experimental methodologies, and the

underlying mechanism of action.

Quantitative Selectivity Data
MS1943 was developed from the EZH2 inhibitor C24, which was chosen for its high selectivity

for EZH2 over EZH1.[5] MS1943 retains this high potency and selectivity, effectively inhibiting

the methyltransferase activity of EZH2 while sparing EZH1.[3][5] This selectivity is crucial for

minimizing off-target effects, as EZH1 plays distinct roles in cellular processes.

The inhibitory activity of MS1943 has been quantified through biochemical assays,

demonstrating its potent effect on EZH2.
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Compound Target Assay Type IC50
Selectivity

(EZH1/EZH2)

MS1943 EZH2

Radioactive

Methyltransferas

e Assay

120 nM[2][3][4]

[5][6]
Highly Selective*

MS1943 EZH1

Radioactive

Methyltransferas

e Assay

>100-fold vs

EZH2[5]
-

Note: While a specific IC50 for EZH1 is not explicitly stated in the cited literature, MS1943 is

consistently described as being highly selective for EZH2 over EZH1 and more than 100 other

methyltransferases.[5]

Mechanism of Action: Selective Degradation
MS1943 is not a traditional enzyme inhibitor but a selective degrader. It is classified as a

hydrophobic tag-based PROTAC (Proteolysis Targeting Chimera).[2][3] It was designed by

appending a bulky hydrophobic adamantyl group to the EZH2-binding molecule C24.[3] This

modification drives the targeted EZH2 protein towards proteasomal degradation, likely by

inducing misfolding.[3] This degradation-based mechanism is distinct from simple catalytic

inhibition and leads to a profound reduction in total EZH2 protein levels within the cell.[1]

Consequently, levels of the PRC2 complex component SUZ12 and the H3K27me3 mark are

also suppressed.[2][3] This cascade of events triggers prolonged endoplasmic reticulum (ER)

stress and activates the unfolded protein response (UPR), ultimately causing apoptosis in

cancer cells that are dependent on EZH2 for survival.[3]
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MS1943 Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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